Crystal Lattice Architecture Comparison
The crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid (para isomer) has been determined by single-crystal X-ray diffraction, revealing monoclinic system, space group P21/n, with unit cell parameters a = 5.1209(2) Å, b = 30.3429(16) Å, c = 5.9153(3) Å, β = 96.725(3)°, V = 912.81(8) ų, Z = 4 [1]. The crystal packing is dominated by centrosymmetric carboxyl dimers. While an equivalent experimental structure for 3-(oxiran-2-ylmethoxy)benzoic acid (meta isomer) is not published, the meta substitution pattern is known to disrupt dimer formation and alter hydrogen-bonding networks compared to the para analog, leading to different solubility and processing characteristics .
| Evidence Dimension | Crystal packing parameters |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to differ from para due to meta substitution |
| Comparator Or Baseline | 4-(oxiran-2-ylmethoxy)benzoic acid: monoclinic, P21/n, a=5.1209Å, b=30.3429Å, c=5.9153Å, β=96.725°, V=912.81ų |
| Quantified Difference | Qualitative difference in hydrogen-bonding and packing; no quantitative difference due to lack of meta data |
| Conditions | Single-crystal X-ray diffraction at 293K |
Why This Matters
Differences in crystal packing directly impact bulk powder handling, milling, and dissolution rates—critical for formulation and material science applications.
- [1] Obreza, A., & Perdih, F. (2012). Crystal structures of 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid. Journal of Structural Chemistry, 53(4), 793–799. https://doi.org/10.1134/S0022476612040257 View Source
